molecular formula C21H24N2O3 B3992837 1-(4-methoxybenzoyl)-N-(4-methylphenyl)piperidine-4-carboxamide

1-(4-methoxybenzoyl)-N-(4-methylphenyl)piperidine-4-carboxamide

Cat. No.: B3992837
M. Wt: 352.4 g/mol
InChI Key: FACQYZACMQODEO-UHFFFAOYSA-N
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Description

1-(4-methoxybenzoyl)-N-(4-methylphenyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxybenzoyl)-N-(4-methylphenyl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzoyl group: The benzoyl group can be introduced via acylation reactions using 4-methoxybenzoyl chloride.

    Attachment of the methylphenyl group: This step involves the reaction of the intermediate with 4-methylphenylamine under suitable conditions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Scale-up processes are designed to ensure consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxybenzoyl)-N-(4-methylphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying its effects on biological systems and potential therapeutic uses.

    Medicine: Investigated for its pharmacological properties, such as analgesic or anti-inflammatory effects.

    Industry: Used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzoyl)-N-(4-methylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methoxybenzoyl)piperidine-4-carboxamide: Lacks the methylphenyl group.

    N-(4-methylphenyl)piperidine-4-carboxamide: Lacks the methoxybenzoyl group.

    1-(4-methylbenzoyl)-N-(4-methylphenyl)piperidine-4-carboxamide: Has a methyl group instead of a methoxy group.

Uniqueness

1-(4-methoxybenzoyl)-N-(4-methylphenyl)piperidine-4-carboxamide is unique due to the presence of both the methoxybenzoyl and methylphenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(4-methoxybenzoyl)-N-(4-methylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-15-3-7-18(8-4-15)22-20(24)16-11-13-23(14-12-16)21(25)17-5-9-19(26-2)10-6-17/h3-10,16H,11-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACQYZACMQODEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24783054
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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